molecular formula C20H18O4 B1247909 Bauhinoxepin A

Bauhinoxepin A

カタログ番号 B1247909
分子量: 322.4 g/mol
InChIキー: BQFBLGBPUARBGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bauhinoxepin A is an organic heterotetracyclic compound that is 3H-chromeno[6,5-b][1]benzoxepine substituted by geminal methyl groups at position 3, a single methyl group at position 5 and hydroxy groups at positions 6 and 11. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a polyphenol, a cyclic ether and an organic heterotetracyclic compound.

科学的研究の応用

Antimycobacterial Properties

Bauhinoxepin A, identified in the roots of Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. Studies have shown that bauhinoxepins A and B exhibit minimum-inhibitory concentrations (MIC) of 6.25 and 12.5 µg/ml respectively against mycobacterial strains. These compounds, however, were found inactive against the malarial parasite and various human cell lines at a concentration of 20 µg/ml (Kittakoop et al., 2004).

Synthesis and Biological Activities

The total synthesis of related compound Bauhinoxepin J, which is known for its antimycobacterial, antimalarial, and tumor growth inhibitory activities, has been achieved. This synthesis involves coupling reactions of aromatic moieties and construction of a seven-membered dihydrooxepin ring, highlighting the potential of bauhinoxepin derivatives in medicinal chemistry (Narita et al., 2011).

Chemical and Synthesis Studies

Efforts to construct the dibenzo[b,f]oxepin ring system, a key component in bauhinoxepin derivatives, have been described. Techniques like DDQ-promoted oxidative dearomatization-cyclization have been used to synthesize these complex structures, which are important for the development of pharmacologically active compounds (Yoshida et al., 2010).

Potential Anticancer Properties

Compounds like bauhiniastatins, isolated from the same family as bauhinoxepin, have shown significant growth inhibition against human cancer cell lines, suggesting that bauhinoxepin derivatives may have potential applications in cancer treatment (Pettit et al., 2006).

特性

製品名

Bauhinoxepin A

分子式

C20H18O4

分子量

322.4 g/mol

IUPAC名

15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol

InChI

InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3

InChIキー

BQFBLGBPUARBGM-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bauhinoxepin A
Reactant of Route 2
Bauhinoxepin A
Reactant of Route 3
Bauhinoxepin A
Reactant of Route 4
Bauhinoxepin A
Reactant of Route 5
Bauhinoxepin A
Reactant of Route 6
Bauhinoxepin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。